molecular formula C24H32N4O B5682386 1-methyl-4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)piperazine

1-methyl-4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)piperazine

Cat. No. B5682386
M. Wt: 392.5 g/mol
InChI Key: TXDOWPOETAJFCM-UHFFFAOYSA-N
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Description

1-methyl-4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)piperazine is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-methyl-4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)piperazine involves its interaction with various receptors in the brain. This compound has been shown to act as a dopamine and serotonin receptor agonist, which leads to the activation of downstream signaling pathways that are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-methyl-4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)piperazine has been shown to have various biochemical and physiological effects. This compound has been shown to increase the release of dopamine and serotonin in the brain, which leads to an increase in mood, motivation, and reward-seeking behavior. Additionally, this compound has been shown to improve cognitive function, including learning and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-methyl-4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)piperazine in lab experiments is its ability to selectively activate dopamine and serotonin receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-methyl-4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)piperazine. One direction is to study the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. Additionally, further research is needed to understand the molecular mechanisms underlying the biochemical and physiological effects of this compound, which could lead to the development of more selective and effective drugs for the treatment of these disorders.

Synthesis Methods

The synthesis of 1-methyl-4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)piperazine has been achieved using different methods. One of the commonly used methods involves the reaction of 2-chloro-5-nitropyridine with 4-(2-phenylethyl)-1-piperidinecarboxylic acid to obtain 5-(4-(2-phenylethyl)-1-piperidinyl)-2-nitropyridine. This intermediate compound is then reduced using hydrogen gas in the presence of palladium on carbon to obtain the final product.

Scientific Research Applications

1-methyl-4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)piperazine has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to interact with various receptors in the brain, including dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.

properties

IUPAC Name

[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O/c1-26-15-17-27(18-16-26)23-10-9-22(19-25-23)24(29)28-13-11-21(12-14-28)8-7-20-5-3-2-4-6-20/h2-6,9-10,19,21H,7-8,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDOWPOETAJFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C(=O)N3CCC(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone

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